2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde
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Overview
Description
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents. This compound, in particular, is characterized by the presence of dichloro and methyl substituents on the pyrazine ring, which may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine with a suitable aldehyde or ketone.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the pyrazine ring to introduce the oxo group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: As a precursor for agrochemicals or flavoring agents.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the dichloro and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloro-2-oxopyrazin-1(2H)-yl)acetaldehyde: Lacks the methyl group.
2-(3,5-Dichloro-6-methylpyrazin-1(2H)-yl)acetaldehyde: Lacks the oxo group.
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)ethanol: Has a hydroxyl group instead of an aldehyde.
Uniqueness
The unique combination of dichloro, methyl, and oxo groups in 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-methyl-6-oxopyrazin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4-5(8)10-6(9)7(13)11(4)2-3-12/h3H,2H2,1H3 |
InChI Key |
ALPUDMUWRUPFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1CC=O)Cl)Cl |
Origin of Product |
United States |
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